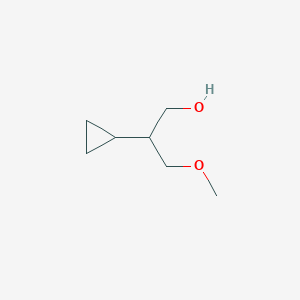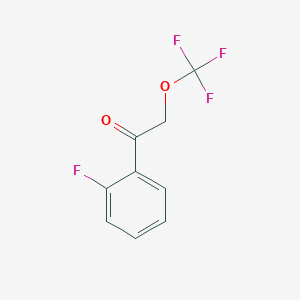
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is an organic compound that features both fluorine and trifluoromethoxy groups. These functional groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and bioavailability, which are desirable traits in pharmaceuticals and agrochemicals.
Métodos De Preparación
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific reaction conditions, often involving the use of radical initiators and suitable solvents to facilitate the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, ensuring the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The fluorine and trifluoromethoxy groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: Its stability and bioavailability are advantageous in the design of pharmaceutical agents, potentially leading to the development of new drugs.
Industry: The compound is employed in the production of agrochemicals, materials science, and other industrial applications where fluorinated compounds are beneficial.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, influencing their activity. The trifluoromethoxy group may also play a role in modulating the compound’s overall effect by altering its electronic properties and steric interactions.
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Fluorophenyl)-2-methoxyethan-1-one: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-one: Substitutes fluorine with chlorine, leading to variations in reactivity and stability.
1-(2-Fluorophenyl)-2-(trifluoromethyl)ethan-1-one: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its overall behavior in reactions. The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethoxy groups, which impart distinct properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C9H6F4O2 |
|---|---|
Peso molecular |
222.14 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-2-(trifluoromethoxy)ethanone |
InChI |
InChI=1S/C9H6F4O2/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4H,5H2 |
Clave InChI |
ZRWHCUHQBKJSPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)COC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]acetamide](/img/structure/B13164992.png)
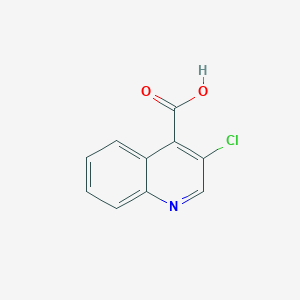
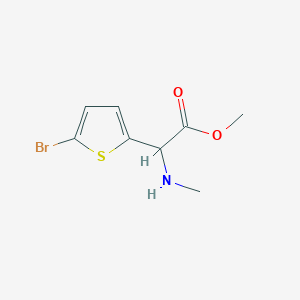
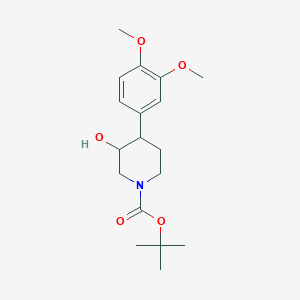
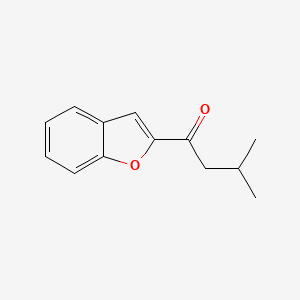
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)

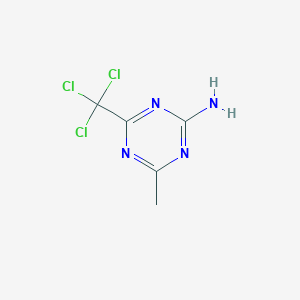
![2-Amino-N-[(benzylcarbamoyl)methyl]acetamide](/img/structure/B13165028.png)
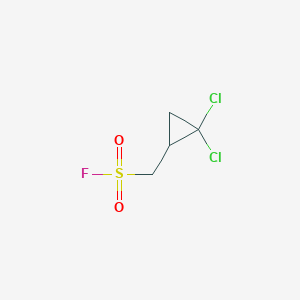
![Methyl 3-formyl-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13165034.png)
![tert-Butyl 2-amino-3-hydroxy-3-[3-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B13165041.png)

